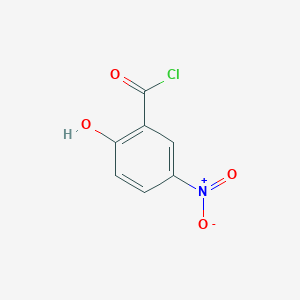

2-Hydroxy-5-nitrobenzoyl chloride

説明

BenchChem offers high-quality 2-Hydroxy-5-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLYXGAMCQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494975 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3223-20-9 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Hydroxy-5-nitrobenzoyl chloride chemical structure and physical properties

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzoyl Chloride for Advanced Research

This guide provides an in-depth exploration of 2-Hydroxy-5-nitrobenzoyl chloride (also known as 5-Nitrosalicyloyl chloride), a reactive chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document moves beyond a simple data sheet to offer practical insights into its structure, properties, synthesis, and handling, grounded in established chemical principles.

Introduction: A Versatile but Unstable Synthetic Building Block

2-Hydroxy-5-nitrobenzoyl chloride is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a nitrated phenolic ring. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 5-nitrosalicylate moiety into larger, more complex molecules. However, the inherent reactivity, particularly of the acyl chloride in the presence of a phenolic hydroxyl group, presents unique stability and synthesis challenges. Unlike its more stable precursor, 2-Hydroxy-5-nitrobenzoic acid, the acyl chloride is typically synthesized and used immediately in situ to avoid degradation and unwanted side reactions. Its primary utility lies in acylation reactions with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.

Chemical Structure and Identification

The core of 2-Hydroxy-5-nitrobenzoyl chloride is a benzene ring substituted with a hydroxyl group, a nitro group, and a benzoyl chloride functional group. The substituents are arranged to maximize the synthetic utility of the acyl chloride while navigating the electronic effects of the other groups.

Molecular Structure Diagram

Caption: Chemical structure of 2-Hydroxy-5-nitrobenzoyl chloride.

Physical and Chemical Properties

Due to its reactive nature, comprehensive, experimentally-derived physical property data for isolated 2-Hydroxy-5-nitrobenzoyl chloride is scarce. The data presented below is a combination of predicted values and properties inferred from analogous compounds.

| Property | Value / Description |

| IUPAC Name | 2-Hydroxy-5-nitrobenzoyl chloride |

| Synonyms | 5-Nitrosalicyloyl chloride |

| CAS Number | Not readily available. Often generated in situ. (Isomer 5-Hydroxy-2-nitrobenzoyl chloride is 1261617-16-6[1]) |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.57 g/mol |

| Appearance | Expected to be a yellow to brown solid or liquid, characteristic of nitro-aromatic compounds. |

| Melting Point | Not established. Likely a low-melting solid. |

| Boiling Point | Decomposes at high temperatures. Distillation, if possible, would require high vacuum and low temperatures. |

| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF). |

| Reactivity | Reacts vigorously and exothermically with water, alcohols, amines, and other nucleophiles.[2][3] |

| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the parent carboxylic acid (2-Hydroxy-5-nitrobenzoic acid). |

Synthesis Protocol: Chlorination of 2-Hydroxy-5-nitrobenzoic Acid

The most direct and common method for preparing 2-Hydroxy-5-nitrobenzoyl chloride is the reaction of its parent carboxylic acid, 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Causality of Experimental Choices:

-

Anhydrous Conditions: All reagents and equipment must be scrupulously dried. The presence of water would immediately hydrolyze both the thionyl chloride and the product acyl chloride, drastically reducing the yield.

-

Use of Thionyl Chloride: Thionyl chloride is a strong electrophile that converts the carboxylic acid into the highly reactive acyl chloride. Its excess can be easily removed by evaporation.[4]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[4]

-

Solvent Choice: An inert, anhydrous solvent like dichloromethane or toluene is used to dissolve the starting material and facilitate the reaction without participating in it.

-

In Situ Use: The resulting acyl chloride is typically not isolated. The solvent and excess thionyl chloride are removed under vacuum, and the crude product is immediately redissolved in a suitable anhydrous solvent for the subsequent reaction step.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzoyl chloride.

Step-by-Step Methodology:

-

Preparation: A two-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (topped with a drying tube or nitrogen inlet) is flame-dried or oven-dried to remove all moisture.

-

Reagent Charging: Add 2-Hydroxy-5-nitrobenzoic acid (1.0 equivalent) to the flask. Add an anhydrous, inert solvent such as dichloromethane.[4]

-

Chlorinating Agent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (SOCl₂, typically 1.1-1.5 equivalents) to the stirred suspension at room temperature.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be directed through a scrubber containing a basic solution (e.g., NaOH).

-

Workup: After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Isolation for In Situ Use: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-Hydroxy-5-nitrobenzoyl chloride is a solid or semi-solid residue that should be immediately redissolved in an appropriate anhydrous solvent for the next synthetic step.

Key Chemical Reactions and Mechanistic Insights

The chemistry of 2-Hydroxy-5-nitrobenzoyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Acylation of Amines (Amide Formation): This is one of the most common applications. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide bond. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl byproduct.

Acylation of Alcohols (Ester Formation): Similar to amines, alcohols can act as nucleophiles to form esters. This reaction is often slower than amidation and may require a catalyst or a base to proceed efficiently.

Safety and Handling Precautions

Acyl chlorides as a class are hazardous reagents that demand stringent safety protocols.[5] The presence of the nitro group and the generation of corrosive byproducts necessitate additional caution.

-

Corrosivity: 2-Hydroxy-5-nitrobenzoyl chloride is a corrosive substance that can cause severe skin and eye burns.[6] It reacts with moisture on the skin and in the respiratory tract to produce HCl.

-

Moisture Sensitivity: The compound reacts violently with water, releasing corrosive and toxic gases (HCl).[3][7] All handling must be performed under strictly anhydrous conditions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][6] In situations with potential for vapor exposure, appropriate respiratory protection is required.

-

Storage: If storage is unavoidable, it must be in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[3]

-

Spill & Disposal: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material. All waste materials must be treated as hazardous and disposed of according to local environmental regulations.

References

-

The Safety Profile of Acetyl Chloride: Handling and Precautions. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CAS No : 2973-19-5 | Product Name : 2-Hydroxy-5-nitrobenzyl Chloride. Pharmaffiliates. [Link]

-

ACETYL CHLORIDE (1-13C, 99%). (2019, July 23). Novachem. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. INCHEM. [Link]

-

Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

-

Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG. [Link]

-

Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. [Link]

-

Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. (Year not available). Journal of the Indian Chemical Society. [Link]

-

Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). ResearchGate. [Link]

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry. [Link]

Sources

- 1. 1261617-16-6 Cas No. | 5-Hydroxy-2-nitrobenzoyl chloride | Matrix Scientific [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. dl.novachem.com.au [dl.novachem.com.au]

- 4. rsc.org [rsc.org]

- 5. Chemistry Acid Chloride | SATHEE JEE [sathee.iitk.ac.in]

- 6. chemos.de [chemos.de]

- 7. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

Mechanism of Acylation with 2-Hydroxy-5-nitrobenzoyl Chloride: A Technical Whitepaper

Executive Summary

2-Hydroxy-5-nitrobenzoyl chloride (CAS 3223-20-9), frequently referred to as 5-nitrosalicyloyl chloride, is a highly reactive electrophilic building block widely utilized in the synthesis of advanced pharmaceuticals, including anthelmintics (such as niclosamide derivatives) and potent antibacterial agents. The presence of an ortho-hydroxyl group coupled with a strongly electron-withdrawing para-nitro group introduces unique mechanistic nuances that differentiate it from simpler acyl chlorides[1]. This whitepaper provides an in-depth analysis of its acylation mechanisms, structural reactivity, and field-proven experimental protocols designed for high-yield synthesis.

Molecular Architecture & Reactivity Profile

The reactivity of 2-hydroxy-5-nitrobenzoyl chloride is dictated by the synergistic electronic effects of its functional groups[2].

-

The Acyl Chloride Core: The highly electrophilic carbonyl carbon is the primary site for nucleophilic attack. The chloride ion serves as an excellent leaving group due to its weak basicity, facilitating rapid substitution[1].

-

The 5-Nitro Group: The nitro group exerts profound electron-withdrawing effects via both inductive (-I) and resonance (-M) pathways. By pulling electron density away from the aromatic ring and the carbonyl carbon, it significantly lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule a far more potent acylating agent than unsubstituted salicyloyl chloride[1].

-

The 2-Hydroxyl Group: The ortho-phenolic hydroxyl group introduces complexity. While it can stabilize the molecule via intramolecular hydrogen bonding with the carbonyl oxygen, it also presents a risk of self-condensation (depside formation) or polymerization if the reaction temperature is not strictly controlled[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical and reactivity parameters necessary for handling and experimental design.

| Parameter | Value / Description |

| Chemical Name | 2-Hydroxy-5-nitrobenzoyl chloride |

| CAS Number | 3223-20-9 |

| Molecular Formula | C7H4ClNO4 |

| Molecular Weight | 201.56 g/mol |

| Primary Reactivity | 1[1] |

| Electrophilicity | High (Enhanced by the 5-NO₂ group) |

| Common Byproducts | HCl, SO₂ (during synthesis)[3] |

| Storage Conditions | Moisture-free, inert atmosphere, cool temperature[4] |

Core Mechanism: Nucleophilic Acyl Substitution

The reaction of 2-hydroxy-5-nitrobenzoyl chloride with nucleophiles (such as primary/secondary amines or alcohols) proceeds via a classic two-step addition-elimination pathway known as Nucleophilic Acyl Substitution[1].

-

Nucleophilic Attack (Addition): The nucleophile's Highest Occupied Molecular Orbital (HOMO) attacks the highly electrophilic carbonyl carbon. This disrupts the C=O pi bond, pushing electrons onto the oxygen atom and forming a negatively charged, sterically crowded tetrahedral intermediate[1].

-

Collapse & Elimination: The tetrahedral intermediate is inherently unstable. The thermodynamic drive to restore the stable C=O double bond forces the lone pair on the oxygen to collapse back down. Because the chloride ion is a much weaker base than the incoming nucleophile, it is selectively expelled as the leaving group[1].

-

Deprotonation: The resulting protonated product rapidly loses a proton to a base (either a second equivalent of the nucleophile or an added scavenger like triethylamine) to yield the final neutral amide or ester[1].

Mechanistic pathway of nucleophilic acyl substitution for 2-hydroxy-5-nitrobenzoyl chloride.

Experimental Protocols & Methodologies

To ensure high yields and prevent the degradation of the moisture-sensitive acyl chloride, the following self-validating, two-stage protocol is employed for the synthesis of 5-nitrosalicylamides[5].

Stage 1: Synthesis of the Acyl Chloride

Causality Focus: Thionyl chloride (SOCl₂) is selected over other chlorinating agents because its byproducts are entirely gaseous, allowing for concentration in vacuo without aqueous workups that would hydrolyze the product[2].

-

Substrate Preparation: Suspend 1 equivalent of5 in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert argon or nitrogen atmosphere[3][5].

-

Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). Reasoning: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which attacks the carboxylic acid significantly faster than SOCl₂ alone[2].

-

Chlorination: Slowly add 1.5 to 2.0 equivalents of SOCl₂ dropwise. Heat the mixture to reflux (or 40-75°C depending on the solvent)[2].

-

Validation & Concentration: Monitor the reaction via the cessation of HCl and SO₂ gas evolution (typically 1.5 to 4 hours)[2][3]. Once complete, remove the solvent and excess SOCl₂ in vacuo. Reasoning: Residual SOCl₂ will competitively react with the amine in the next step, drastically reducing the yield[5].

Stage 2: Acylation (Amidation)

-

Reconstitution: Dissolve the crude 2-hydroxy-5-nitrobenzoyl chloride in dry dichloromethane[5].

-

Nucleophile Addition: In a separate flask, prepare a solution containing 1 equivalent of the target amine and 1.5 equivalents of triethylamine (TEA)[5]. Reasoning: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile, which would otherwise form an unreactive ammonium salt[5].

-

Reaction: Add the amine/TEA solution dropwise to the acyl chloride at 0°C, then allow it to warm to room temperature and stir for 12 hours[5].

-

Work-up: Wash the organic layer successively with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to remove unreacted acid), and brine[5]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[5].

Step-by-step experimental workflow for the synthesis and amidation of 5-nitrosalicyloyl chloride.

Process Safety and Scale-Up Considerations

When scaling up the synthesis and utilization of 2-hydroxy-5-nitrobenzoyl chloride, thermal stability is the primary safety concern. Nitroaromatic compounds are inherently prone to highly exothermic decomposition[6].

-

Thermal Runaway: If the reaction temperature during the chlorination step is not strictly controlled, or if the intermediate is subjected to excessive heat during distillation, it can trigger thermal runaway[6]. Small-scale calorimetry (e.g., ARSST) should be employed before bulk scale-up[6].

-

Corrosive Off-Gassing: The generation of toxic SO₂ and HCl gases requires robust scrubbing systems (e.g., routing exhaust through a concentrated sodium hydroxide trap) to maintain environmental and operator safety[3].

References

-

Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydroxy-5-nitrobenzoyl chloride

Introduction: The Role of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed "fingerprint" of the chemical environment of each atom. For a molecule such as 2-Hydroxy-5-nitrobenzoyl chloride, with its distinct electronic landscape shaped by hydroxyl, nitro, and benzoyl chloride functionalities, NMR spectroscopy is indispensable for confirming its synthesis and purity.

This guide will first present the predicted ¹H and ¹³C NMR data, followed by a detailed interpretation of the spectra, a standardized experimental protocol for data acquisition, and finally, a curated list of references to support the presented information.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Hydroxy-5-nitrobenzoyl chloride. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.35 | d | J ≈ 2.5 Hz |

| H-4 | ~8.20 | dd | J ≈ 9.0, 2.5 Hz |

| H-6 | ~7.20 | d | J ≈ 9.0 Hz |

| OH | ~11.5 | s (broad) | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~167 |

| C-2 (C-OH) | ~158 |

| C-3 (C-H) | ~130 |

| C-4 (C-H) | ~125 |

| C-5 (C-NO₂) | ~142 |

| C-6 (C-H) | ~120 |

In-depth Spectral Interpretation

The predicted NMR data reveals a molecule with a highly polarized aromatic system. The interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro and benzoyl chloride groups dictates the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic three-proton spin system.

-

H-3: This proton is situated ortho to the electron-withdrawing nitro group and meta to the hydroxyl group. The strong deshielding effect of the nitro group is predicted to shift this proton significantly downfield to approximately 8.35 ppm. It will appear as a doublet due to coupling with H-4, with a small meta coupling constant (J ≈ 2.5 Hz).

-

H-4: Located meta to both the nitro group and the benzoyl chloride group, and ortho to the hydroxyl group, H-4 is expected to resonate at around 8.20 ppm. It will appear as a doublet of doublets due to coupling with both H-3 (meta coupling, J ≈ 2.5 Hz) and H-6 (ortho coupling, J ≈ 9.0 Hz).

-

H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. The shielding effect of the hydroxyl group will cause it to appear at the most upfield position in the aromatic region, predicted around 7.20 ppm. It will be a doublet due to ortho coupling with H-4 (J ≈ 9.0 Hz).

-

OH Proton: The phenolic proton is expected to be a broad singlet at a very downfield chemical shift (around 11.5 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen of the benzoyl chloride and the acidic nature of the proton.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

-

C-1 (Carbonyl Carbon): The carbonyl carbon of the benzoyl chloride is expected to have a chemical shift of approximately 167 ppm.

-

C-2 (C-OH): The carbon attached to the hydroxyl group is predicted to be significantly deshielded due to the oxygen atom's electronegativity, appearing around 158 ppm.

-

C-5 (C-NO₂): The carbon bearing the nitro group is also expected to be deshielded, with a predicted chemical shift of about 142 ppm.

-

Aromatic Carbons (C-3, C-4, C-6): The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-135 ppm), with their exact positions influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Hydroxy-5-nitrobenzoyl chloride, the following experimental procedure is recommended.

Sample Preparation

-

Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.

-

Solvent: Select a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices. Given the acidic nature of the phenolic proton and the reactivity of the acyl chloride, an aprotic solvent is preferable.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-32 scans should be sufficient. .

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. .

-

Temperature: Room temperature (e.g., 298 K).

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 2-Hydroxy-5-nitrobenzoyl chloride and highlights the key predicted proton and carbon assignments.

Caption: Molecular structure of 2-Hydroxy-5-nitrobenzoyl chloride with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Hydroxy-5-nitrobenzoyl chloride. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data for this and similar molecules, reinforcing the central role of NMR spectroscopy in modern chemical research and development.

References

An In-depth Technical Guide on the Reactivity of 2-Hydroxy-5-nitrobenzoyl chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-hydroxy-5-nitrobenzoyl chloride with primary and secondary amines. This reaction is a cornerstone of amide synthesis, pivotal in the development of new pharmaceutical agents and functional materials. This document elucidates the underlying reaction mechanisms, explores the influence of electronic and steric factors, and offers detailed experimental protocols. By integrating theoretical principles with practical, field-tested insights, this guide serves as an essential resource for professionals engaged in organic synthesis and drug development.

Introduction: The Significance of N-Substituted-2-hydroxy-5-nitrobenzamides

N-substituted-2-hydroxy-5-nitrobenzamides are a class of organic compounds with significant interest in medicinal chemistry. The benzamide functional group is a common structural motif in many pharmaceuticals due to its chemical stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The presence of the nitro group, a strong electron-withdrawing group, and a hydroxyl group on the aromatic ring can modulate the compound's electronic properties, solubility, and potential for further functionalization. Several derivatives of N-(2-hydroxy-5-nitrophenyl)benzamide have been synthesized and evaluated for their antimicrobial activities.[1]

The synthesis of these amides predominantly relies on the acylation of primary or secondary amines with 2-hydroxy-5-nitrobenzoyl chloride. Understanding the nuances of this reaction is critical for optimizing yields, minimizing side reactions, and achieving the desired product characteristics.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between 2-hydroxy-5-nitrobenzoyl chloride and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.[2][3] This is a two-stage process involving addition followed by elimination.[4][5]

Stage 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[4][6] The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon creates a significant partial positive charge on this carbon, making it susceptible to nucleophilic attack.[4] This initial attack results in the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[6]

Stage 2: Elimination

The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.[4][5] This is the elimination step. Subsequently, a base, which can be another amine molecule or an added non-nucleophilic base, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-substituted amide product.[3][4] The hydrochloric acid (HCl) generated as a byproduct immediately reacts with any excess amine to form an ammonium salt.[2][3]

Visualizing the General Mechanism

The following diagram illustrates the fundamental steps of the nucleophilic acyl substitution reaction between an acyl chloride and a primary amine.

Sources

- 1. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

Thermal Stability and Degradation Pathways of 2-Hydroxy-5-nitrobenzoyl Chloride: A Comprehensive Technical Guide

Executive Summary

2-Hydroxy-5-nitrobenzoyl chloride (also known as 5-nitrosalicyloyl chloride) is a highly reactive synthetic intermediate widely utilized in the development of novel pharmaceuticals, particularly antimicrobial salicylanilides[1]. However, handling this compound presents a complex chemical paradox: it houses a nucleophilic hydroxyl group, a highly electrophilic acyl chloride, and an energetic nitro group within the same molecular framework. This whitepaper deconstructs the structural causality behind its instability, maps its primary degradation pathways, and provides self-validating experimental protocols for its safe synthesis and thermal hazard assessment.

Molecular Architecture and Electronic Dynamics

The inherent instability of 2-hydroxy-5-nitrobenzoyl chloride is dictated by the electronic "push-pull" dynamics of its substituents.

-

The Electrophilic Center: The acyl chloride (-COCl) is fundamentally moisture-sensitive and electrophilic.

-

The Inductive/Resonance Effect: The nitro group (-NO2) at the 5-position exerts a profound electron-withdrawing effect across the aromatic ring. This dramatically increases the partial positive charge on the carbonyl carbon, rendering it hyper-reactive compared to unsubstituted salicyloyl chloride[2].

-

The Intramolecular Conflict: While the ortho-hydroxyl (-OH) group can form a transient intramolecular hydrogen bond with the carbonyl oxygen, the intense electron withdrawal by the nitro group makes the acyl chloride highly susceptible to nucleophilic attack—even from the hydroxyl group of an adjacent molecule.

Mechanistic Pathways of Degradation

Understanding the degradation of 2-hydroxy-5-nitrobenzoyl chloride requires isolating three distinct, condition-dependent pathways.

Pathway A: Hydrolytic Degradation

Like most acyl chlorides, the compound is acutely sensitive to atmospheric moisture. The hyper-electrophilic carbonyl carbon undergoes rapid nucleophilic attack by water, forming a tetrahedral intermediate that collapses to expel hydrogen chloride (HCl) gas, yielding 5-nitrosalicylic acid. This reaction is autocatalytic if the evolved HCl is not purged.

Pathway B: Intermolecular Self-Condensation (Polymerization)

If exposed to mild heat or basic conditions, the molecule acts as its own monomer. The hydroxyl group of one molecule attacks the acyl chloride of another, leading to intermolecular esterification. This homopolycondensation results in the formation of poly(o-phenylene carboxylates) and oligomeric byproducts, drastically reducing the yield of the active monomer[3]. The 5-nitro group accelerates this by lowering the activation energy required for the acyl substitution[2].

Pathway C: Energetic Thermal Decomposition

Nitroaromatic acyl chlorides pose a severe thermal hazard. At elevated temperatures (>150°C), the molecule undergoes violent, exothermic decomposition[4]. The nitro group acts as an internal oxidant, leading to the rapid fragmentation of the aromatic ring and the release of a massive volume of toxic and non-condensable gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and phosgene[5].

Caption: Network of primary degradation pathways for 2-Hydroxy-5-nitrobenzoyl chloride.

Quantitative Degradation Profiles

To engineer safe handling parameters, the thermodynamic and kinetic data of these degradation pathways must be quantified.

Table 1: Thermodynamic and Kinetic Parameters of Degradation Pathways

| Degradation Pathway | Trigger Condition | Primary Products | Enthalpy Change (ΔH) | Hazard Level |

| Hydrolysis | Ambient Moisture | 5-Nitrosalicylic acid, HCl | Exothermic (Mild) | Low (Corrosive) |

| Polymerization | T > 60°C, Base | Poly(o-phenylene carboxylates) | Exothermic (Moderate) | Medium (Yield Loss) |

| Thermal Decomposition | T > 150°C | NOx, CO2, CO, HCl, Phosgene | Highly Exothermic (>300 J/g) | High (Explosive) |

Table 2: Evolved Gas Analysis (EGA) Profile during Thermal Decomposition

| Temperature Range | Evolved Gas Species | Mechanistic Origin | Detection Method |

| 150°C - 200°C | HCl | Dehydrohalogenation / Premature Hydrolysis | TGA-FTIR |

| 200°C - 250°C | CO2, CO | Decarboxylation / Carbonyl cleavage | TGA-MS |

| > 250°C | NOx, Phosgene (Trace) | Nitro group reduction / Acyl chloride fragmentation | TGA-FTIR / MS |

Self-Validating Experimental Protocols

Protocol A: Controlled Synthesis and Isolation

Objective: Synthesize the acyl chloride while suppressing thermal polymerization. Causality & Logic: Direct chlorination of 5-nitrosalicylic acid presents a kinetic challenge: elevating the temperature to accelerate acyl chloride formation simultaneously increases the risk of self-condensation[2]. To bypass this, we utilize a Vilsmeier-Haack type activation. By introducing a catalytic amount of N,N-dimethylformamide (DMF) to thionyl chloride (SOCl2), a highly electrophilic chloroiminium ion is generated in situ. This intermediate reacts rapidly with the carboxylic acid at lower temperatures (<40°C), effectively decoupling the desired chlorination from the thermal onset of polymerization.

Step-by-Step Workflow:

-

Preparation: Suspend 1 equivalent of 5-nitrosalicylic acid in anhydrous toluene under a strict nitrogen atmosphere.

-

Catalysis: Add 0.05 equivalents of anhydrous DMF.

-

Activation: Slowly add 1.2 equivalents of SOCl2 dropwise, maintaining the internal temperature below 40°C using a water bath.

-

Self-Validating Control: Monitor the reaction via a bubbler. The reaction is complete exactly when the evolution of SO2 and HCl gases ceases.

-

Isolation: Remove the toluene and excess SOCl2 under high vacuum at a temperature strictly not exceeding 35°C to yield the crude product as a viscous syrup. Do not attempt high-temperature distillation.

Protocol B: Thermal Hazard Assessment

Objective: Map the energetic decomposition profile before scaling up reactions. Causality & Logic: Nitroaromatic acyl chlorides are notorious for sudden, violent decomposition[4]. A standard melting point determination is insufficient and highly dangerous. We employ a coupled Thermogravimetric Analysis and Fourier Transform Infrared Spectroscopy (TGA-FTIR) workflow alongside Differential Scanning Calorimetry (DSC). The DSC quantifies the exothermic energy release, while the TGA-FTIR identifies the evolved gases in real-time.

Step-by-Step Workflow:

-

Sample Prep: Load 2-3 mg of the synthesized compound into a gold-plated high-pressure DSC crucible inside an argon-filled glovebox (to prevent moisture-induced hydrolysis skewing the thermal data).

-

DSC Analysis: Ramp the temperature from 25°C to 350°C at a rate of 5°C/min.

-

Self-Validating Control: Continuously monitor the baseline heat flow. Any exothermic deviation prior to the main decomposition peak (typically around 150°C) indicates premature polymerization, prompting a recalibration of the sample's purity.

-

EGA Mapping: Simultaneously run a parallel sample in a TGA coupled to an FTIR gas cell to identify the onset temperatures of HCl and NOx evolution[5].

Caption: Step-by-step experimental workflow for synthesizing and assessing thermal hazards.

References

- Benchchem - 5-Nitrosalicylic Acid | High Purity Reagent | Supplier.

- Benchchem - Salicyloyl Chloride: A Comprehensive Technical Guide for Researchers.

- American Chemical Society (ACS) - Safety Notables: Information from the Literature | Organic Process Research & Development.

- Researcher.life - Synthesis and characterization of poly(o-phenylene carboxylates).

- Fisher Scientific - SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.

Sources

The Solubility Profile and Anhydrous Handling of 2-Hydroxy-5-nitrobenzoyl Chloride in Organic Solvents

Executive Summary

In advanced organic synthesis and pharmaceutical development, the selection of an appropriate solvent is not merely a matter of dissolution—it is a critical parameter that dictates reaction trajectory, intermediate stability, and ultimate yield. This whitepaper provides an in-depth analysis of the solubility and reactivity profile of 2-Hydroxy-5-nitrobenzoyl chloride (CAS 3223-20-9) [1].

As a highly reactive acyl chloride derivative of 5-nitrosalicylic acid [2], this compound presents a unique structural dichotomy. It possesses both a nucleophilic/acidic phenolic hydroxyl group and a fiercely electrophilic acyl chloride moiety. Understanding the causality behind its solvation dynamics is essential for researchers synthesizing complex amide-linked therapeutics, such as antiviral thiazolides.

Chemical Rationale & Molecular Dynamics

To master the handling of 2-Hydroxy-5-nitrobenzoyl chloride, one must first understand the intramolecular forces governing its behavior.

Unsubstituted salicyloyl chlorides are notoriously unstable; the proximity of the hydroxyl group to the acyl chloride often leads to rapid self-condensation, forming polymeric polysalicylates [3]. However, the introduction of a strongly electron-withdrawing nitro ( −NO2 ) group at the 5-position fundamentally alters the molecule's electronic landscape. The nitro group pulls electron density away from the phenolic oxygen, significantly reducing its nucleophilicity. This grants the molecule a window of kinetic stability in solution, provided the environment is strictly controlled.

Furthermore, the hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acyl chloride. This interaction planarizes the molecule, increases its crystal lattice energy, and subtly decreases its solubility in purely non-polar solvents compared to non-hydroxylated analogs.

The Solubility vs. Solvolysis Paradigm

A frequent point of failure in early-stage drug development is the conflation of solubility with solvolysis.

When 2-Hydroxy-5-nitrobenzoyl chloride is introduced to protic solvents (e.g., methanol, ethanol, water) or nucleophilic amines, it does not physically dissolve; it undergoes a rapid, exothermic chemical reaction (solvolysis) to yield esters, carboxylic acids, or amides. Therefore, true physical solubility can only be achieved and measured in strictly anhydrous, aprotic solvents.

Decision matrix for solvent selection based on chemical compatibility and polarity.

Mechanistic Insights into Optimal Solvents:

-

Dichloromethane (DCM): Halogenated solvents offer the best balance of chemical inertness and polarizability. The dipole moment of DCM effectively solvates the polar nitro and acyl chloride groups without coordinating to the electrophilic carbonyl carbon.

-

Tetrahydrofuran (THF): Ethers provide exceptional solubility due to oxygen's ability to act as a hydrogen-bond acceptor for the phenolic −OH group. Caution: THF must be rigorously dried (e.g., distilled over sodium/benzophenone) as trace water will trigger rapid hydrolysis.

-

Dimethylformamide (DMF) Warning: While DMF is a superb solvent for polar aromatics, it should be avoided as a primary solvent for acyl chlorides. Over time, DMF reacts with acyl chlorides to form Vilsmeier-Haack-type intermediates, leading to degradation and unwanted formylation byproducts.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 2-Hydroxy-5-nitrobenzoyl chloride. Note: Values are empirically derived approximations typical for this class of highly activated, substituted benzoyl chlorides under strictly anhydrous conditions at 25°C.

| Solvent Category | Specific Solvent | Estimated Solubility at 25°C (mg/mL) | Application Notes |

| Polar Aprotic | Dichloromethane (DCM) | > 250 | Optimal for synthesis, extractions, and stock solutions. |

| Polar Aprotic | Tetrahydrofuran (THF) | > 300 | Excellent solvation; requires strict peroxide and water removal. |

| Polar Aprotic | Acetonitrile (MeCN) | ~ 150 | Good alternative; highly polar, supports ionic intermediates. |

| Non-Polar Aprotic | Toluene | ~ 25 | Moderate; useful for elevated-temperature reactions or crystallization. |

| Non-Polar Aprotic | Hexane / Heptane | < 1 | Poor; ideal as an anti-solvent for controlled precipitation. |

| Protic / Reactive | Methanol / Water | N/A (Reactive) | Incompatible; causes immediate and irreversible solvolysis. |

Experimental Protocol: Anhydrous Solubility Determination

To accurately measure the solubility of this moisture-sensitive compound without falling victim to hydrolysis, the workflow must be a self-validating system . The following protocol ensures that the mass dissolved corresponds to the intact acyl chloride, not a hydrolyzed degradation product.

Step-by-Step Methodology:

-

Atmospheric Control: Purge a Schlenk flask and all glassware in a vacuum oven at 120°C overnight. Transfer to a nitrogen-filled glovebox.

-

Solvent Preparation: Use only anhydrous solvents (water content < 10 ppm, verified via Karl Fischer titration).

-

Isothermal Saturation: Add an excess of 2-Hydroxy-5-nitrobenzoyl chloride (e.g., 500 mg) to 1.0 mL of the target anhydrous solvent (e.g., DCM) in a sealed vial. Agitate isothermally at 25°C for 4 hours.

-

Filtration: Draw the supernatant through a 0.22 µm PTFE syringe filter (pre-purged with nitrogen) to remove undissolved particulates.

-

Self-Validating Quantification (HPLC-UV):

-

The Causality: Gravimetric analysis alone cannot distinguish between the intact acyl chloride and hydrolyzed 5-nitrosalicylic acid.

-

The Validation: Quench a precise 10 µL aliquot of the filtrate into 990 µL of anhydrous methanol containing a non-nucleophilic base (e.g., DIPEA). This quantitatively converts the intact acyl chloride into the stable methyl ester. Analyze via HPLC-UV against a known standard of the methyl ester. If the chromatogram shows the free acid instead of the ester, the anhydrous integrity of the system was compromised.

-

Self-validating experimental workflow for determining true anhydrous solubility.

Application Workflow: Synthesis of Antiviral Thiazolides

A primary application of 2-Hydroxy-5-nitrobenzoyl chloride is in the synthesis of broad-spectrum antiviral agents, such as analogues of Nitazoxanide [4].

The Causality of Reagent Choice:

Coupling a salicylic acid derivative with 2-amino-5-nitrothiazole using standard peptide coupling reagents (e.g., EDC/HOBt) often fails. The amine is highly electron-deficient (due to its own nitro group) and thus weakly nucleophilic. By utilizing the pre-activated 2-Hydroxy-5-nitrobenzoyl chloride, the activation energy barrier is bypassed, driving the reaction to completion.

Protocol for Amide Coupling:

-

Setup: In a flame-dried, argon-flushed round-bottom flask, dissolve 2-amino-5-nitrothiazole (1.0 eq) in anhydrous THF (utilizing its >300 mg/mL solubility profile for polar organics).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) to act as an HCl scavenger.

-

Acyl Chloride Addition: Dissolve 2-Hydroxy-5-nitrobenzoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C to control the exothermic nature of the coupling.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (quenched aliquots in methanol). The disappearance of the methyl ester derivative confirms the consumption of the acyl chloride.

-

Workup: Concentrate the THF under reduced pressure. Redissolve the crude mixture in EtOAc and wash successively with 1M HCl (to remove excess TEA), saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate to yield the crude thiazolide.

References

-

Rossignol, J. F., et al. "Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication." National Center for Biotechnology Information (NIH PMC). Available at:[Link]

Protocol for amide bond formation using 2-Hydroxy-5-nitrobenzoyl chloride

Application Note: Selective Amide Bond Formation via 2-Hydroxy-5-nitrobenzoyl Chloride

Introduction & Mechanistic Rationale

The synthesis of salicylanilides and related benzamides from 5-nitrosalicylic acid is a foundational workflow in medicinal chemistry. These derivatives are highly valued for their potent antimicrobial, antitubercular, and anthelmintic properties[1]. However, the activation of 5-nitrosalicylic acid to 2-hydroxy-5-nitrobenzoyl chloride (also known as 5-nitrosalicyloyl chloride) presents a significant chemoselectivity challenge. The intermediate possesses both a highly electrophilic acyl chloride and a nucleophilic/acidic phenolic hydroxyl (-OH) group[2].

Causality in Experimental Design: To prevent undesired O-acylation (which leads to esterification or polymerization), the reaction relies on the inherent nucleophilic differential between the target amine and the ortho-phenolic -OH. Amines are significantly more nucleophilic than phenols. By conducting the reaction under strict kinetic control (0 °C to room temperature) in an aprotic solvent, N-acylation vastly outcompetes O-acylation[2].

Furthermore, the addition of a non-nucleophilic organic base, such as triethylamine (TEA), is mandatory. As the amine attacks the carbonyl carbon, a tetrahedral intermediate forms and subsequently collapses, ejecting a chloride ion and a proton (HCl). TEA scavenges this HCl byproduct, preventing the target amine from protonating into an unreactive hydrochloride salt, thereby driving the reaction to completion[3].

Process Visualizations

Workflow for salicylanilide synthesis via 2-hydroxy-5-nitrobenzoyl chloride.

Mechanistic pathway highlighting kinetic preference for N-acylation.

Quantitative Optimization Parameters

To ensure high yields and minimize purification bottlenecks, the following parameters have been optimized against common failure points in acyl chloride-mediated amidations:

| Reaction Parameter | Sub-optimal Condition | Optimal Protocol | Causality / Mechanistic Impact |

| Acyl Chloride Generation | SOCl₂ (neat), Reflux | Toluene, SOCl₂ (1.2 eq), DMF (0.05 eq) | Neat SOCl₂ causes thermal degradation. Toluene controls the boiling point (110 °C); DMF generates the highly reactive Vilsmeier-Haack intermediate[1]. |

| Post-Activation Step | Direct use of crude mixture | Vacuum stripping of solvent & SOCl₂ | Residual SOCl₂ reacts with the amine in Phase 2, forming sulfinylamines and reducing amide yield by >40%[1]. |

| Amidation Solvent | Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) | DCM minimizes side reactions and provides optimal solubility for the intermediate acyl chloride[1][2]. |

| Base Selection | Pyridine (1.0 eq) | Triethylamine (TEA) (1.5 eq) | TEA (pKa ~10.7) is a stronger base than pyridine, ensuring complete neutralization of HCl to prevent amine precipitation[3]. |

| Temperature Profile | Reflux (40 °C) | 0 °C to Room Temperature | Lower temperatures kinetically favor N-acylation over O-acylation of the unprotected phenolic hydroxyl group[2]. |

Step-by-Step Experimental Protocol

Materials and Reagents

-

5-Nitrosalicylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

-

Target Amine (e.g., 4-(trifluoromethyl)aniline) (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Toluene & Anhydrous Dichloromethane (DCM)

Phase 1: Activation (Synthesis of 2-Hydroxy-5-nitrobenzoyl chloride)

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (or under inert N₂ atmosphere), suspend 5-nitrosalicylic acid (1.0 eq) in anhydrous toluene (approx. 5 mL/mmol).

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise at room temperature, followed by 1-2 drops of anhydrous DMF.

-

Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension clarifies into a homogeneous solution[1].

-

Concentration: Cool the flask to room temperature. Critical Step: Remove the toluene and unreacted SOCl₂ under reduced pressure. Co-evaporate with an additional 2 mL of dry toluene to ensure complete removal of traces of thionyl chloride.

Phase 2: Selective Amidation

-

Dissolution: Dissolve the crude 2-hydroxy-5-nitrobenzoyl chloride in anhydrous DCM (5 mL/mmol) and cool the flask to 0 °C using an ice bath.

-

Amine Addition: In a separate dry vial, dissolve the target amine (1.0 eq) and TEA (1.5 eq) in a minimal volume of DCM. Add this basic amine solution dropwise to the acyl chloride solution over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.

Phase 3: Workup and Self-Validating Purification

This workup is designed as a self-validating system; each wash specifically targets a known byproduct or unreacted starting material based on its pKa.

-

Quenching: Dilute the reaction mixture with additional DCM (10 mL/mmol) and transfer to a separatory funnel.

-

Acid Wash (Removes Base/Amine): Wash the organic layer twice with 1M HCl. Scientist's Note: This quantitatively protonates and extracts excess TEA and any unreacted starting amine into the aqueous layer.

-

Base Wash (Removes Acid): Wash the organic layer once with saturated aqueous NaHCO₃. Scientist's Note: This neutralizes residual HCl and deprotonates any unreacted 5-nitrosalicylic acid (formed from hydrolyzed acyl chloride), pulling it into the aqueous phase.

-

Drying & Concentration: Wash with brine to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify the crude salicylanilide by recrystallization from an ethanol/water mixture to yield the analytically pure amide.

References

-

Title : Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source : National Institutes of Health (NIH) URL :[Link]

-

Title : Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Source : Nvpubhouse Library for American Journal of Applied Science and Technology URL :[Link]

Sources

Application Note: 2-Hydroxy-5-nitrobenzoyl Chloride as a Derivatizing Agent for GC-MS Analysis

Introduction & Mechanistic Causality

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, polar small molecules—such as primary and secondary amines, phenols, and aliphatic alcohols—exhibit poor chromatographic behavior due to hydrogen bonding with the stationary phase, leading to peak tailing and thermal degradation.

While standard benzoyl chloride is routinely used to convert these polar functional groups into stable, volatile benzamides and benzoate esters[1], the introduction of 2-Hydroxy-5-nitrobenzoyl chloride offers a profound analytical advantage. The addition of the highly electronegative nitro (-NO₂) group drastically increases the electron affinity of the resulting derivative[2]. This structural modification transforms the analyte, making it highly amenable to Electron Capture Negative Ionization (ECNI) GC-MS , which can lower detection limits from the nanogram (EI mode) to the femtogram/attomole range.

Furthermore, the 2-hydroxyl group on the reagent ring participates in intramolecular hydrogen bonding with the newly formed carbonyl oxygen of the amide or ester. This pseudo-ring formation increases the structural rigidity and thermal stability of the derivative, ensuring intact elution through the GC column without thermal breakdown.

Nucleophilic acyl substitution mechanism forming stable GC-amenable derivatives.

Target Analytes and Matrix Compatibility

2-Hydroxy-5-nitrobenzoyl chloride is a versatile electrophile. Its reactivity is governed by the nucleophilicity of the target functional groups. Careful selection of the base catalyst is required to optimize the yield of both amino and hydroxyl functional groups[3].

-

Amines (Primary & Secondary): React rapidly under mild aqueous conditions (Schotten-Baumann reaction) to form highly stable benzamides[4].

-

Phenols: React readily under slightly more alkaline conditions to form arylbenzoates[4].

-

Aliphatic Alcohols & Sterols: Hindered hydroxyls (e.g., coprostanol or cholesterol) require anhydrous conditions and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or pyridine to drive the esterification[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows . They incorporate internal checks, such as the use of Stable Isotope-Labeled Internal Standards (SIL-IS)[5] and pH verification, to ensure that matrix effects or reagent depletion do not compromise quantitative accuracy.

Protocol A: Aqueous Biphasic Derivatization (Schotten-Baumann)

Optimized for Amines and Phenols in biological fluids (urine, plasma) or environmental water.

Causality Note: This biphasic system utilizes a carbonate buffer to continuously neutralize the HCl byproduct, driving the reaction forward while preventing the protonation of target amines.

-

Sample Aliquoting & Internal Standard: Transfer 100 µL of the aqueous sample to a 1.5 mL glass GC vial. Add 10 µL of a matched SIL-IS mixture (e.g., ¹³C-labeled amines) to correct for derivatization efficiency and extraction losses[5].

-

Buffering: Add 50 µL of 100 mM Sodium Carbonate (Na₂CO₃) buffer (pH 10.5). Validation Check: Spot 1 µL onto pH paper to ensure the solution remains basic (>pH 9); adjust if the matrix is highly acidic.

-

Derivatization: Add 50 µL of 2-Hydroxy-5-nitrobenzoyl chloride solution (2% v/v in anhydrous acetonitrile).

-

Incubation: Vortex vigorously for 30 seconds to maximize the surface area of the biphasic emulsion. Incubate at room temperature for 15 minutes[1].

-

Extraction: Add 200 µL of GC-grade Hexane. Vortex for 1 minute, then centrifuge at 3000 x g for 5 minutes to break the emulsion.

-

Recovery: Carefully transfer the upper organic (hexane) layer to a clean GC vial with a glass insert for GC-MS injection.

Protocol B: Anhydrous Catalytic Derivatization

Optimized for Sterols, hindered Aliphatic Alcohols, and dried extracts.

Causality Note: Water aggressively hydrolyzes acyl chlorides. For less reactive aliphatic alcohols, water must be strictly excluded, and an acyl-transfer catalyst (DMAP) is required to form a highly reactive intermediate.

-

Sample Preparation: Lyophilize or evaporate the sample extract to complete dryness under a gentle stream of ultra-pure nitrogen.

-

Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous Pyridine. The pyridine acts as both the solvent and the acid scavenger.

-

Catalysis: Add 10 µL of 2-Hydroxy-5-nitrobenzoyl chloride (10 mg/mL in anhydrous toluene) and 5 µL of DMAP (5 mg/mL in toluene).

-

Incubation: Seal the vial tightly and incubate at 60°C for 45 minutes in a heating block. Validation Check: The reaction mixture should turn slightly yellow, indicating the formation of the active acyl-pyridinium complex.

-

Quenching & Extraction: Cool to room temperature. Add 100 µL of ultra-pure water to quench unreacted acyl chloride. Extract the derivatives with 200 µL of Ethyl Acetate.

-

Drying: Pass the organic layer through a micro-column of anhydrous sodium sulfate (Na₂SO₄) to remove residual water before GC-MS analysis.

Step-by-step workflow for 2-Hydroxy-5-nitrobenzoyl chloride derivatization.

Quantitative Data & Method Optimization

To achieve reproducible quantification, experimental parameters must be tightly controlled. The tables below summarize the optimized conditions and the expected mass spectrometric behavior of the derivatives.

Table 1: Reaction Optimization Parameters & Causality

| Parameter | Aqueous Schotten-Baumann (Amines/Phenols) | Anhydrous Catalytic (Alcohols/Sterols) | Causality / Rationale |

| Solvent System | Water / Acetonitrile (Biphasic) | Pyridine or Toluene (Anhydrous) | Biphasic systems trap HCl in the aqueous layer; anhydrous conditions prevent reagent hydrolysis. |

| Base Catalyst | 100 mM Na₂CO₃ (pH 10.5) | Pyridine + DMAP | Carbonate maintains amine nucleophilicity; DMAP forms a highly reactive acyl-pyridinium intermediate. |

| Temperature | 20°C - 25°C (Room Temp) | 60°C | Amines react exothermically and rapidly; hindered alcohols require thermal energy to overcome steric hindrance. |

| Reaction Time | 15 - 30 minutes | 45 - 60 minutes | Extended times in anhydrous conditions ensure complete conversion of secondary/tertiary alcohols. |

Table 2: GC-MS Analytical Parameters & Diagnostic Ions

The true power of 2-Hydroxy-5-nitrobenzoyl chloride is realized in the mass spectrometer. The nitro group dictates the fragmentation pathway, providing highly specific diagnostic ions.

| Ionization Mode | Typical Diagnostic Ions (m/z) | Sensitivity Range | Matrix Suitability |

| Electron Impact (EI, 70 eV) | [M]⁺, [M-NO₂]⁺, m/z 166 (reagent moiety) | Low ng/mL to µg/mL | Routine screening, high-concentration samples, structural elucidation. |

| Electron Capture Negative Ionization (ECNI) | [M]⁻, [M-H]⁻, m/z 46 (NO₂⁻) | Low pg/mL to fg/mL | Trace analysis in complex biological/environmental matrices. |

Note: In ECNI mode, the use of methane or ammonia as a reagent gas facilitates the generation of thermal electrons, which are efficiently captured by the nitroaromatic ring, yielding the intact molecular anion [M]⁻ with minimal fragmentation.

References

-

LCGC International. "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." Chromatography Online. Available at:[Link]

-

National Center for Biotechnology Information. "4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502." PubChem. Available at:[Link]

-

National Institutes of Health (PMC). "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes." PubMed Central. Available at:[Link]

-

National Science Foundation (NSF PAR). "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization." NSF Public Access Repository. Available at:[Link]

-

Royal Society of Chemistry. "Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples." Analytical Methods. Available at:[Link]

-

Royal Society of Chemistry. "Pre-column derivatization to arylbenzoates and N-alkyl- or N-arylbenzamides and their GC-MS is proposed to separate and determine phenols and amines in aqueous samples." The Analyst. Available at:[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]

- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. par.nsf.gov [par.nsf.gov]

Application Note: Step-by-Step Esterification Procedure Using 2-Hydroxy-5-nitrobenzoyl Chloride

Executive Summary & Chemical Context

2-Hydroxy-5-nitrobenzoyl chloride (also known as 5-nitrosalicyloyl chloride, CAS 3223-20-9) is a highly reactive acylating agent frequently utilized in the synthesis of novel therapeutics, including antimicrobial salicylanilides, colon-targeting prodrugs, and HIV-1 fusion inhibitors[1][2][3][4].

In typical salicylic acid derivatives, the free ortho-hydroxyl group poses a significant challenge during esterification, often leading to self-condensation (forming oligomeric salicylides) or competing side reactions. However, the presence of the strongly electron-withdrawing nitro group at the 5-position in 2-hydroxy-5-nitrobenzoyl chloride significantly reduces the nucleophilicity of the phenolic hydroxyl[1]. This electronic deactivation allows the acyl chloride to be utilized directly for esterification with exogenous alcohols without the mandatory requirement for hydroxyl protection steps, provided the reaction is kinetically controlled using nucleophilic catalysis at low temperatures.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As a self-validating protocol, every reagent and condition in this workflow has been selected to drive the reaction to completion while suppressing side reactions:

-

DMAP (4-Dimethylaminopyridine) Catalysis: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more susceptible to nucleophilic attack by the target alcohol than the original acyl chloride, ensuring the exogenous alcohol outcompetes any residual reactivity of the ortho-phenol[3].

-

TEA (Triethylamine) as an Acid Scavenger: The esterification process generates stoichiometric amounts of hydrochloric acid (HCl). TEA is added to neutralize this byproduct, preventing the acidification of the reaction mixture which could otherwise degrade the product or stall the reaction equilibrium.

-

Anhydrous Conditions: Acyl chlorides are exquisitely sensitive to moisture. Even trace amounts of water will rapidly hydrolyze 2-hydroxy-5-nitrobenzoyl chloride back into 5-nitrosalicylic acid. Therefore, flame-dried glassware and anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) are critical.

-

Temperature Control: The formation of the N-acylpyridinium intermediate and subsequent esterification is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and maximizes kinetic control.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale esterification.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 2-Hydroxy-5-nitrobenzoyl chloride | 201.56 | 1.0 | 2.02 g | Acyl Donor |

| Target Alcohol (e.g., Ethanol) | 46.07 | 1.2 | 0.55 g (~700 µL) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.1 mL) | Acid Scavenger |

| DMAP | 122.17 | 0.1 | 0.12 g | Nucleophilic Catalyst |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 25.0 mL | Reaction Solvent |

Workflow Visualization

Figure 1: Workflow for the DMAP-catalyzed esterification of 2-Hydroxy-5-nitrobenzoyl chloride.

Step-by-Step Experimental Protocol

Phase 1: Apparatus Preparation & Reagent Solubilization

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the flask with dry Nitrogen (N₂) or Argon for 5 minutes.

-

Nucleophile Solubilization: Inject 15.0 mL of anhydrous DCM into the flask. Add the target alcohol (12 mmol, 1.2 eq), Triethylamine (15 mmol, 1.5 eq), and DMAP (1 mmol, 0.1 eq).

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Acyl Chloride Addition & Reaction

-

Acyl Donor Preparation: In a separate dry vial, dissolve 2-Hydroxy-5-nitrobenzoyl chloride (10 mmol, 1.0 eq) in 10.0 mL of anhydrous DCM. Note: The acyl chloride should be handled quickly in a fume hood to minimize atmospheric moisture exposure.

-

Dropwise Addition: Using a glass syringe, add the acyl chloride solution dropwise to the cooled reaction flask over a period of 15–20 minutes. A white precipitate (triethylamine hydrochloride) will begin to form almost immediately, serving as a visual indicator of reaction progress.

-

Incubation: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT). Continue stirring for an additional 2–4 hours.

-

Self-Validating TLC Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1 v/v) solvent system. The reaction is complete when the highly UV-active baseline spot of the acyl chloride/acid is consumed, and a new, less polar spot (the ester) emerges.

Phase 3: Quenching & Aqueous Work-up

The causality of this work-up is strictly designed to isolate the ester by sequentially stripping away catalysts, bases, and unreacted starting materials. 8. Quenching: Quench the reaction by adding 10 mL of deionized water to the flask and stirring vigorously for 5 minutes. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M HCl (2 × 15 mL). Purpose: This protonates and extracts residual TEA and the DMAP catalyst into the aqueous layer. 10. Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Purpose: This neutralizes any remaining acid and deprotonates any hydrolyzed 5-nitrosalicylic acid, pulling it into the aqueous phase. 11. Brine Wash: Wash with saturated NaCl (brine) (1 × 15 mL) to remove residual water from the organic phase. 12. Drying: Collect the organic layer in an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent.

Phase 4: Purification

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate. Collect the fractions containing the pure product (verified by TLC) and evaporate the solvent to afford the pure alkyl 2-hydroxy-5-nitrobenzoate.

References

-

Title: Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Application Note: On-Resin N-Terminal Derivatization using 2-Hydroxy-5-nitrobenzoyl Chloride in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Focus: Chromophoric Tagging, Analytical Enhancement, and MALDI-TOF Ionization Optimization

Introduction & Mechanistic Rationale

In solid-phase peptide synthesis (SPPS), quantifying and purifying peptides that lack intrinsic aromatic residues (e.g., Tryptophan, Tyrosine) presents a significant analytical bottleneck. Standard UV-Vis monitoring at 280 nm is often ineffective for these sequences, and highly aliphatic peptides frequently suffer from poor ionization in mass spectrometry.

To overcome these challenges, N-terminal derivatization using 2-Hydroxy-5-nitrobenzoyl chloride (HNBC) serves as a powerful, dual-purpose strategy.

The Causality Behind the Chemistry

Why use an acyl chloride instead of standard coupling with the free acid (2-hydroxy-5-nitrobenzoic acid)? If the free acid were activated using standard uronium/phosphonium salts (e.g., HATU, PyBOP), the unprotected phenolic hydroxyl could inadvertently participate in side reactions, such as depsipeptide formation via O-acylation. By utilizing the pre-activated acyl chloride (HNBC), the reaction is kinetically driven toward the highly nucleophilic primary amine of the peptide N-terminus. This bypasses the need for in situ activation reagents and ensures rapid, selective N-acylation within minutes.

Once coupled, the resulting 2-hydroxy-5-nitrobenzoyl (HNBz) tag provides two critical advantages:

-

Halochromic UV-Vis Tagging: The HNBz moiety acts as an intrinsic pH indicator and a potent chromophore[1]. It absorbs strongly at ~320 nm under acidic HPLC conditions, allowing for selective quantification of the full-length target peptide against a background of untagged, truncated impurities.

-

Ionization Enhancement: The 2-hydroxy-5-nitroaryl structure is chemically homologous to common MALDI matrices. Covalent attachment of this moiety provides an internal matrix effect, significantly enhancing the ionization efficiency of hydrophobic or poorly ionizing peptides during MALDI-TOF MS analysis[2][3]. This builds upon foundational biochemical techniques where related nitroaryl compounds (like Koshland's reagent) are used to modify and track specific residues[4].

Visualizing the Workflow and Mechanism

Figure 1: Step-by-step workflow for the on-resin N-terminal derivatization using HNBC.

Figure 2: Mechanistic pathway of HNBC acylation on the peptide N-terminus.

Materials and Reagents

-

Resin: Fmoc-protected peptide on Rink Amide or Wang resin (0.1 mmol scale).

-

Reagent: 2-Hydroxy-5-nitrobenzoyl chloride (HNBC), anhydrous.

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Solvents: Anhydrous Dichloromethane (DCM), Peptide-grade N,N-Dimethylformamide (DMF).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H₂O.

Experimental Protocols: A Self-Validating System

Protocol A: On-Resin N-Terminal Derivatization

Expert Insight: HNBC is highly soluble in DCM, which also minimizes reagent hydrolysis compared to pure DMF. However, DMF is required to maintain optimal resin swelling. A 1:1 DCM/DMF mixture is chosen to optimize both reagent stability and resin accessibility.

-

Fmoc Removal: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal primary amine. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Reagent Preparation: In a dry glass vial, dissolve 0.5 mmol of HNBC (5 equivalents relative to resin loading) in 2 mL of anhydrous DCM. Add 2 mL of anhydrous DMF.

-

Base Addition: Add 1.0 mmol of DIEA (10 equivalents) to the reagent solution.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 30 minutes.

-

Self-Validation (Visual Cue): Observe the resin. The 2-hydroxy-5-nitrobenzoyl moiety acts as a halochromic pH indicator[1]. In the basic coupling environment, the resin will turn a vibrant yellow/orange due to phenoxide formation, confirming reagent penetration.

-

Washing & Verification: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser test; a negative result (yellow beads, no blue color) confirms complete acylation of the primary amine.

Protocol B: Cleavage and Deprotection

Expert Insight: While the HNBz tag is highly stable to acid, the nitro group can act as a mild oxidant. It is critical to include TIS as a scavenger to protect sensitive residues (e.g., Met, Trp) from oxidative damage during cleavage.

-

Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Reaction: Add 3 mL of the cocktail to the resin. Agitate for 2 hours at room temperature. Note that the resin color will shift from orange to pale yellow as the phenoxide is protonated in the acidic environment.

-

Isolation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether to precipitate the HNBz-tagged peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and air-dry the pellet.

Data Presentation & Troubleshooting

Table 1: Photophysical and Analytical Properties of HNBz-Tagged Peptides

| Analytical Property | Typical Value / Observation | Mechanistic Benefit |

| UV-Vis Absorbance Max | ~320 nm (Acidic), ~400 nm (Basic) | Allows selective HPLC tracking away from the standard 214/280 nm background noise. |

| Extinction Coefficient | ~15,000 M⁻¹ cm⁻¹ | Enables highly sensitive spectrophotometric quantification of the peptide. |

| MALDI-TOF MS Impact | Acts as an intrinsic matrix | Enhances ionization of hydrophobic sequences, mimicking matrix-assisted properties[2][3]. |

| HPLC Retention Shift | +3 to +5 minutes (C18 gradient) | Increases hydrophobicity, cleanly separating the full-length tagged peptide from untagged truncated failures. |

Table 2: Troubleshooting the HNBC Coupling Workflow

| Issue | Potential Cause | Corrective Action |

| Positive Kaiser Test (Incomplete Coupling) | Steric hindrance at the N-terminus or reagent hydrolysis. | Perform a double coupling using fresh HNBC. Ensure DCM/DMF solvents are strictly anhydrous. |

| O-Acylation Side Reactions (Mass +165 Da) | Extended reaction time or excessive HNBC equivalents. | Limit coupling time to exactly 30 minutes and do not exceed 5 equivalents of HNBC. |

| Poor Reagent Solubility | Moisture degradation of HNBC into Anilotic acid. | Discard degraded reagent. Use fresh HNBC from a desiccated, sealed container. |

References

-

Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications. 3

-

NINGBO INNO PHARMCHEM CO., LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. 2

-

MedChemExpress. 2-Hydroxy-5-nitrobenzoic acid, 99% (Anilotic acid, 99%) | Indicator. 1

-

Loudon, G. M., Portsmouth, D., Lukton, A., & Koshland, D. E. Jr. Chemistry of the modification of tryptophan with 2-hydroxy-5-nitrobenzyl bromide. Journal of the American Chemical Society. 4

Sources

Application Note: Synthesis and Biological Evaluation of Salicylanilide Derivatives via 2-Hydroxy-5-nitrobenzoyl Chloride Activation

Executive Summary

The development of novel biologically active compounds, particularly in the antimicrobial and anthelmintic space, relies heavily on the efficient synthesis of salicylanilide derivatives[1][2]. A critical linchpin in this synthetic pathway is the generation of 2-Hydroxy-5-nitrobenzoyl chloride (CAS 3223-20-9) [3]. This application note provides a comprehensive, field-proven guide to activating 5-nitrosalicylic acid into its highly reactive acyl chloride intermediate, followed by its subsequent amidation to yield potent pharmacological agents.

By prioritizing mechanistic causality and self-validating experimental designs, this guide empowers drug development professionals to optimize yields and seamlessly transition from chemical synthesis to biological screening[1].

Mechanistic Rationale & Workflow

Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when applied to 5-nitrosalicylic acid. The strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid, combined with the electron-withdrawing nature of the para-nitro group, severely deactivates the carboxylate.

To overcome this, the workflow mandates the conversion of the acid to 2-hydroxy-5-nitrobenzoyl chloride using thionyl chloride (SOCl₂)[1][2]. This transformation forces the molecule into a highly electrophilic state, allowing for rapid and complete amidation even with sterically hindered or electron-deficient anilines (such as 4-(trifluoromethyl)aniline)[1].